Tipentosin HCl
Description
Tipentosin HCl is a synthetic compound belonging to the class of benzothiadiazole derivatives, structurally characterized by a 2,1,3-benzothiadiazole core with substituted amine functionalities. As an HCl salt, it exhibits enhanced solubility and bioavailability compared to its free base form.
The synthesis of this compound likely follows standard protocols for benzothiadiazole derivatives, involving condensation reactions, halogenation, and salt formation with hydrochloric acid. Characterization typically employs high-performance liquid chromatography (HPLC) for purity assessment (>98% purity), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification .
Properties
CAS No. |
95588-10-6 |
|---|---|
Molecular Formula |
C21H26ClNO3S |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m0./s1 |
InChI Key |
YOIOINQCJZQHPS-YDBXVIRUSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipentosin hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The core structure of Tipentosin is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the core structure through substitution reactions.
Hydrochloride Formation: The final step involves converting Tipentosin into its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of Tipentosin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Tipentosin hydrochloride undergoes various chemical reactions, including:
Oxidation: Tipentosin can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Tipentosin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as hypertension and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tipentosin hydrochloride involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Structurally/Functionally Similar Compounds
Pharmacological Activity
- Tizanidine HCl : Acts as a central α₂-adrenergic agonist, reducing spasticity with an elimination half-life of 2.5 hours. This compound may share similar receptor targets but lacks published IC₅₀/EC₅₀ data .
- Lercanidipine HCl : Exhibits vasodilatory effects via L-type calcium channel blockade. This compound’s benzothiadiazole core could modulate ion channels but requires validation .
- Pioglitazone HCl : A peroxisome proliferator-activated receptor (PPAR-γ) agonist. Structural dissimilarities suggest divergent mechanisms, though both emphasize HCl salt formulations for stability .
Analytical Methodologies
HPLC remains the gold standard for purity and stability testing:
- This compound : Hypothetical method uses a C18 column with trifluoroacetic acid (TFA) mobile phase, aligning with protocols for related benzothiadiazoles .
- Lercanidipine HCl and Atenolol: A novel stability-indicating method achieves baseline separation at 230 nm, demonstrating specificity for co-formulated drugs .
- Pioglitazone HCl : Validated methods quantify related substances with a detection limit of 0.01%, emphasizing robustness for regulatory compliance .
Q & A
Q. What methodologies are recommended for determining the primary pharmacological targets of Tipentosin HCl in preclinical studies?
Methodological Answer:
- Step 1: Use in vitro binding assays (e.g., radioligand displacement) to identify receptor affinity.
- Step 2: Apply molecular docking simulations to predict interactions with potential targets (e.g., GPCRs, ion channels).
- Step 3: Validate findings via knockout/knockdown models to assess functional relevance.
- Supporting Evidence: Experimental protocols must detail compound purity, solvent controls, and statistical validation to ensure reproducibility .
Q. How should researchers standardize protocols for assessing this compound’s pharmacokinetics in animal models?
Methodological Answer:
- Step 1: Optimize bioanalytical methods (e.g., LC-MS/MS) for plasma/tissue quantification, including calibration curves and stability tests.
- Step 2: Design crossover studies to minimize inter-individual variability, with strict adherence to ethical guidelines for dosing intervals.
- Step 3: Report AUC, C~max~, and half-life with confidence intervals to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., cell lines vs. in vivo)?
Methodological Answer:
- Step 1: Conduct systematic reviews to identify confounding variables (e.g., dosing regimens, model species).
- Step 2: Perform dose-response meta-analysis to quantify effect size heterogeneity.
- Step 3: Use pathway enrichment analysis to explore model-specific biological contexts (e.g., metabolic enzymes, transporter expression).
- Supporting Evidence: Evaluate study designs for biases in randomization, blinding, and statistical power .
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships of this compound?
Methodological Answer:
- Step 1: Apply mixed-effects models to handle nested data (e.g., repeated measurements in longitudinal studies).
- Step 2: Use Bayesian hierarchical modeling to estimate uncertainty in EC~50~ values across heterogeneous datasets.
- Step 3: Validate with bootstrapping or jackknife resampling to assess robustness .
Q. How can researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?
Methodological Answer:
- Step 1: Perform network pharmacology analysis to map compound-target-pathway interactions.
- Step 2: Use LASSO regression or random forest to prioritize omics-derived biomarkers.
- Step 3: Validate findings via CRISPR-Cas9 screens or spatial transcriptomics in relevant tissues .
Data Contradiction & Reproducibility
Q. What strategies mitigate variability in this compound’s cytotoxicity assays across laboratories?
Methodological Answer:
Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s solubility?
Methodological Answer:
- Step 1: Re-evaluate force field parameters in molecular dynamics simulations (e.g., solvent models, ionization states).
- Step 2: Compare experimental HPLC-based solubility measurements with predicted values using tools like ABSOLV or COSMO-RS .
- Step 3: Publish negative results and computational workflows to enhance transparency .
Experimental Design & Validation
Q. What criteria define a robust experimental design for this compound’s combination therapy studies?
Methodological Answer:
Q. How can researchers ensure reproducibility in this compound’s biochemical assays under varying pH conditions?
Methodological Answer:
- Step 1: Pre-equilibrate assay buffers to physiological pH ranges (e.g., 6.8–7.4) using validated probes.
- Step 2: Report pH-adjusted kinetic constants (e.g., K~m~, V~max~) with error margins.
- Step 3: Share raw data (e.g., plate reader outputs) in supplementary materials .
Ethical & Regulatory Considerations
Q. What frameworks guide the ethical use of this compound in human-derived tissue research?
Methodological Answer:
- Step 1: Adhere to Helsinki Declaration principles for informed consent and tissue sourcing.
- Step 2: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align research questions with clinical relevance.
- Step 3: Document IRB approvals and data anonymization protocols in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
